Cas no 1421443-37-9 (N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide)
![N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide structure](https://www.kuujia.com/scimg/cas/1421443-37-9x500.png)
N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-1,3-benzodioxole-5-carboxamide
- N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide
-
- Inchi: 1S/C17H15N3O4/c1-20-13(14-3-2-6-22-14)8-12(19-20)9-18-17(21)11-4-5-15-16(7-11)24-10-23-15/h2-8H,9-10H2,1H3,(H,18,21)
- InChI Key: VKJTYINTMKBWSK-UHFFFAOYSA-N
- SMILES: O1C2=CC=C(C(NCC3C=C(C4=CC=CO4)N(C)N=3)=O)C=C2OC1
N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6293-0079-30mg |
N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide |
1421443-37-9 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6293-0079-2mg |
N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide |
1421443-37-9 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6293-0079-10mg |
N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide |
1421443-37-9 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6293-0079-20μmol |
N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide |
1421443-37-9 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6293-0079-3mg |
N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide |
1421443-37-9 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6293-0079-25mg |
N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide |
1421443-37-9 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6293-0079-2μmol |
N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide |
1421443-37-9 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6293-0079-15mg |
N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide |
1421443-37-9 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6293-0079-75mg |
N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide |
1421443-37-9 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6293-0079-1mg |
N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide |
1421443-37-9 | 1mg |
$54.0 | 2023-09-09 |
N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide Related Literature
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
-
Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
Additional information on N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide
Research Brief on N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide (CAS: 1421443-37-9)
In recent years, the compound N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide (CAS: 1421443-37-9) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has been the subject of extensive research due to its potential therapeutic applications. The presence of a furan-2-yl group, a pyrazole ring, and a benzodioxole moiety suggests a multifaceted pharmacological profile, making it a promising candidate for drug development.
Recent studies have focused on elucidating the biological activity and mechanism of action of this compound. Preliminary findings indicate that it exhibits notable interactions with specific protein targets, particularly those involved in inflammatory and neurodegenerative pathways. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound acts as a potent modulator of the NLRP3 inflammasome, a key player in inflammatory responses. This discovery opens new avenues for the development of anti-inflammatory agents targeting chronic inflammatory diseases.
The synthesis and optimization of N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide have also been a focal point of recent investigations. Advanced synthetic strategies, including microwave-assisted organic synthesis and catalytic C-H activation, have been employed to improve yield and purity. These methodologies not only enhance the scalability of production but also facilitate the exploration of structural analogs with potentially improved pharmacokinetic properties.
In vitro and in vivo studies have further validated the therapeutic potential of this compound. For example, a study conducted by researchers at the University of Cambridge (2024) reported significant neuroprotective effects in a mouse model of Parkinson's disease. The compound was shown to reduce oxidative stress and inhibit alpha-synuclein aggregation, two critical pathological hallmarks of the disease. These findings underscore its potential as a lead compound for neurodegenerative disorder therapeutics.
Despite these promising results, challenges remain in the clinical translation of N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical studies. Collaborative efforts between academia and industry are essential to overcome these hurdles and advance the compound toward clinical trials.
In conclusion, N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide represents a compelling area of research in chemical biology and medicinal chemistry. Its diverse pharmacological activities and therapeutic potential highlight its significance in the development of novel treatments for inflammatory and neurodegenerative diseases. Continued research and innovation will be crucial to unlocking its full clinical potential.
1421443-37-9 (N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide) Related Products
- 2418661-27-3({5-(difluoromethyl)-1,2-oxazol-3-ylmethyl}({1-(oxan-2-yl)cyclobutylmethyl})amine hydrochloride)
- 1409720-00-8(3-{[(Benzyloxy)carbonyl]amino}-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid)
- 2229118-16-3(methyl 3-amino-2-(2-chloro-6-methylpyridin-4-yl)propanoate)
- 2109343-61-3(N-(2-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)-N-methylprop-2-enamide)
- 2172176-31-5(2-2-(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)ethoxyacetic acid)
- 1805095-02-6(6-(Difluoromethyl)-2-iodo-4-methoxypyridine-3-carboxaldehyde)
- 2228390-73-4(3-(3,3-dimethylcyclohexyl)azetidine)
- 1260665-50-6(2-(chloromethyl)-6-methoxypyrazine)
- 107603-52-1((3-Fluoro-5-methylphenyl)-dimethylamine)
- 1333855-78-9(2-azido-1-(4-bromophenyl)-4-chloro-1H-imidazole-5-carbaldehyde)



